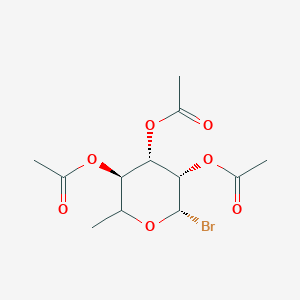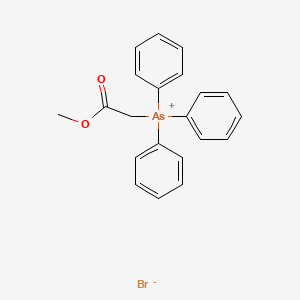![molecular formula C10H6N2 B14758588 Pyrrolo[2,3-b]indole CAS No. 247-03-0](/img/structure/B14758588.png)
Pyrrolo[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One practical and sustainable method for synthesizing pyrrolo[2,3-b]indoles involves the intramolecular C-H bond amination of α-indolylhydrazones. This transformation is catalyzed by a Cu/Fe co-catalyst system and operates at 50°C in air with water as the only reaction medium . This method is notable for being base- and oxidant-free, making it an environmentally benign approach.
Industrial Production Methods: While specific industrial production methods for pyrrolo[2,3-b]indole are not extensively documented, the use of recyclable catalyst systems and aqueous media, as described in the synthetic route above, suggests potential for scalable and sustainable industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrrolo[2,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[3,2-b]indole: Another fused heterocyclic compound with similar structural features but different reactivity and biological activity.
Indole: A simpler structure that serves as a precursor to more complex heterocycles like pyrrolo[2,3-b]indole.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring instead of a pyrrole ring.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which confer distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest in various fields of research due to its unique structural and chemical properties. Its sustainable synthesis, diverse reactivity, and wide range of applications make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
247-03-0 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI-Schlüssel |
UNZGDQIKANZIDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


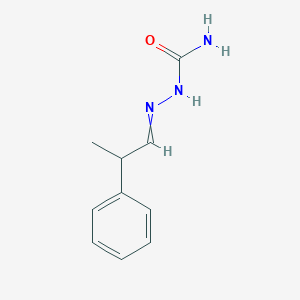
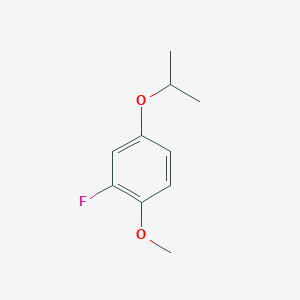
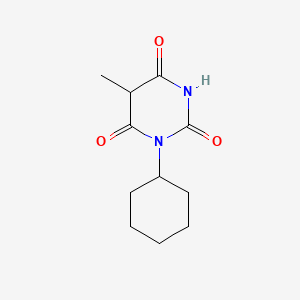
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)

![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
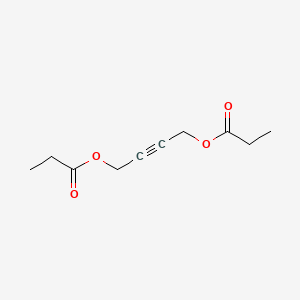

![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
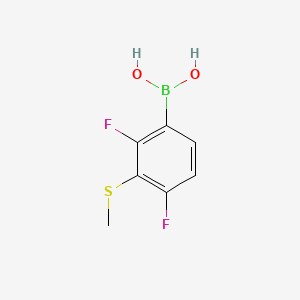
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
